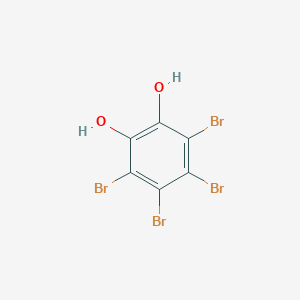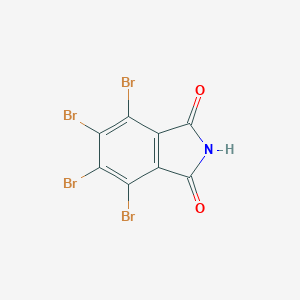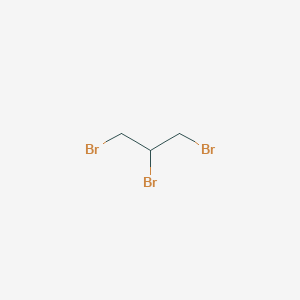
1,2,3-トリブロモプロパン
概要
説明
1,2,3-Tribromopropane: is a toxic organic compound with the chemical formula C3H5Br3 . It is a clear, colorless to light yellow liquid that is primarily used in organic synthesis. This compound is known for its high density and relatively high boiling point, making it a significant reagent in various chemical reactions .
科学的研究の応用
1,2,3-Tribromopropane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals.
Biological Studies: It is used in mutagenicity studies to understand its effects on genetic material.
Industrial Applications: It is used as a solvent in organic metal reactions and as an intermediate in the production of other chemicals.
作用機序
Target of Action
1,2,3-Tribromopropane (TBP) is a toxic organic compound . The primary target of TBP is the respiratory system . It interacts with the cells of the respiratory system, leading to various effects.
Biochemical Pathways
The degradation of 1,2,3-Tribromopropane involves several steps . The initial step is dehalogenation to 2,3-dibromo-1-propanol . This is followed by a series of reactions involving enzymes such as haloalkane dehalogenase, halohydrin hydrogen-halide-lyase, and epoxide hydrolase . The final product of this pathway is glycerol , which can then enter intermediary metabolism.
Result of Action
TBP is known to be toxic and can cause damage to organs such as the kidneys and testes in rats . It has also been shown to cause DNA damage and is mutagenic in certain strains of Salmonella typhimurium . In addition, TBP can induce dominant lethal mutations in the early spermatid stage of male rats .
生化学分析
Biochemical Properties
1,2,3-Tribromopropane has been studied in several genotoxicity assays . It interacts with various enzymes and proteins in these biochemical reactions . The nature of these interactions involves the induction of DNA repair in primary rat hepatocyte culture .
Cellular Effects
The effects of 1,2,3-Tribromopropane on cells are significant. It influences cell function by inducing DNA repair . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,2,3-Tribromopropane exerts its effects through binding interactions with biomolecules and inducing DNA repair . This can lead to changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,2,3-Tribromopropane can vary with different dosages in animal models
Metabolic Pathways
1,2,3-Tribromopropane is involved in several metabolic pathways . It interacts with various enzymes and cofactors
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromopropane can be synthesized through several methods:
Addition of Bromine to Allyl Bromide: This method involves the addition of bromine to allyl bromide in the presence of a solvent like carbon tetrachloride.
Action of Phosphorus Pentabromide on Epibromohydrin or Symmetrical Dibromohydrin: This method involves the reaction of phosphorus pentabromide with epibromohydrin or symmetrical dibromohydrin.
Addition of Hydrogen Bromide to 1,3-Dibromopropene: This method involves the addition of hydrogen bromide to 1,3-dibromopropene.
Action of Bromine and Phosphorus on Glycerol: This method involves the reaction of bromine and phosphorus with glycerol.
Industrial Production Methods: The industrial production of 1,2,3-tribromopropane typically involves the addition of bromine to allyl bromide under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 1,2,3-Tribromopropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases like potassium tert-butoxide are used in elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include alcohols, ethers, or amines.
Elimination Products: The major products of elimination reactions are alkenes or alkynes.
類似化合物との比較
1,2-Dibromoethane: This compound has two bromine atoms and is used in similar substitution and elimination reactions.
1,3-Dibromopropane: This compound has two bromine atoms on the first and third carbon atoms and is used in the synthesis of cyclic compounds.
Tetrabromoethane: This compound has four bromine atoms and is used as a heavy liquid for density gradient separation.
Uniqueness: 1,2,3-Tribromopropane is unique due to its three bromine atoms, which provide multiple sites for chemical reactions. This makes it more versatile in organic synthesis compared to compounds with fewer bromine atoms .
特性
IUPAC Name |
1,2,3-tribromopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCLGDLYRUPKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059129 | |
| Record name | Propane, 1,2,3-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 16.5 deg C; [Merck Index] Light yellow liquid; mp = 16-17 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 1,2,3-Tribromopropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
96-11-7 | |
| Record name | 1,2,3-Tribromopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Tribromopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Tribromopropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,2,3-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,2,3-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-tribromopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-TRIBROMOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2R8L96TOV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,3-tribromopropane?
A1: The molecular formula of 1,2,3-tribromopropane is C3H5Br3, and its molecular weight is 280.79 g/mol.
Q2: What are the key spectroscopic characteristics of 1,2,3-tribromopropane?
A2: Researchers have used various spectroscopic techniques to analyze 1,2,3-tribromopropane, including nuclear magnetic resonance (NMR) spectroscopy and vibrational spectroscopy (Infrared and Raman). These techniques provide information about the compound's structure, bonding, and vibrational modes. [, , , ]
Q3: What are the known toxicological effects of 1,2,3-tribromopropane?
A4: Studies have shown that 1,2,3-tribromopropane exhibits both renal and testicular toxicity in rats. [] This toxicity is linked to its ability to induce DNA damage in these organs. Further research indicates that the number, position, and type of halogen substituents in halogenated propanes play a significant role in their DNA-damaging and necrogenic effects. [, ]
Q4: What is known about the environmental impact of 1,2,3-tribromopropane?
A5: While specific studies focusing on the ecotoxicological effects of 1,2,3-tribromopropane are limited within the provided research papers, its use as a soil fumigant [] raises concerns about its potential impact on soil organisms and groundwater contamination.
Q5: Can 1,2,3-tribromopropane be used in organic synthesis?
A6: Yes, 1,2,3-tribromopropane serves as a valuable reagent in various organic reactions. For instance, it can be used to synthesize bromoallene through dehydrobromination under phase-transfer catalysis conditions. [] It is also a key intermediate in synthesizing substituted 1,4-dithiafulvalenes from β-dicarbonyl compounds. [, ]
Q6: How does the positioning of bromine atoms in bromopropanes affect their chemical reactivity?
A7: Research indicates that the position of bromine atoms significantly influences the reactivity of bromopropanes. For example, 1,3-dibromopropane demonstrates higher toxicity compared to other bromopropane isomers due to its different mode of action, potentially as a chemical poison. []
Q7: Can 1,2,3-tribromopropane be converted into other valuable chemicals?
A8: Yes, 1,2,3-tribromopropane can be transformed into alkanes through a two-step process involving the Suzuki coupling reaction. This method, using a palladium catalyst supported on SBA-15, effectively converts 1,2,3-tribromopropane to alkanes with good selectivity. []
Q8: Does 1,2,3-tribromopropane have applications in material science?
A9: Yes, 1,2,3-tribromopropane, when mixed with 1,2-dibromoethane, forms a flotation liquid used in high-precision density comparison measurements of silicon crystals. This method is crucial for developing density standards and determining the Avogadro constant. [, ]
Q9: Are there specific analytical techniques used to study 1,2,3-tribromopropane?
A10: Researchers employ various analytical techniques, including gas chromatography [] and density comparison measurements using the pressure of flotation method. [, ] These techniques allow for the characterization, quantification, and monitoring of 1,2,3-tribromopropane in different settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



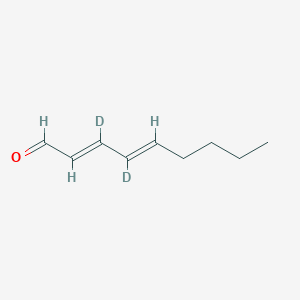
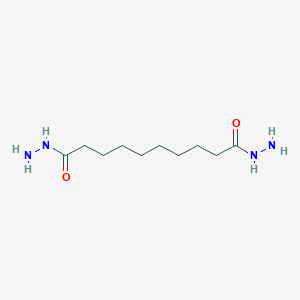
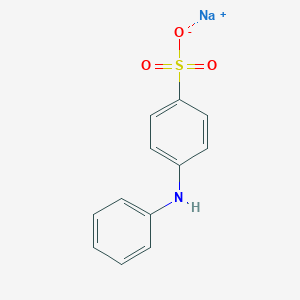
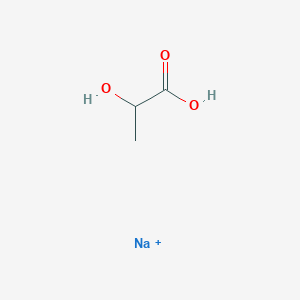

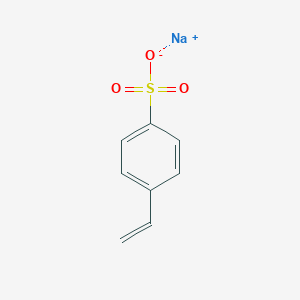

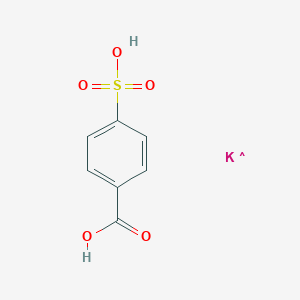
![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)


